Prephenic acid barium salt, >=75%
Description
Prephenic acid barium salt (CAS 2931-08-0) is a critical intermediate in the biosynthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) in plants and microorganisms. Its molecular formula is C₁₀H₈O₆Ba, with a molecular weight of 361.49 g/mol . The compound is typically isolated as a white crystalline powder and is commercially available at ≥75% purity, with impurities including phenylpyruvate (10%) and epi-prephenate (3%) .
Properties
Molecular Formula |
C10H10BaO6 |
|---|---|
Molecular Weight |
363.51 g/mol |
InChI |
InChI=1S/C10H10O6.Ba/c11-6-1-3-10(4-2-6,9(15)16)5-7(12)8(13)14;/h1-4,6,11H,5H2,(H,13,14)(H,15,16); |
InChI Key |
WLDGPKQVTPQWPH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(C=CC1O)(CC(=O)C(=O)O)C(=O)O.[Ba] |
Origin of Product |
United States |
Preparation Methods
Fermentation and Extraction
-
Bacterial Strain Selection : Mutant E. coli strains (e.g., auxotrophic mutants lacking prephenate dehydratase) are cultured to accumulate prephenic acid.
-
Fermentation Conditions :
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Acid Precipitation : The broth is acidified to pH 2.0–3.0 using HCl, precipitating prephenic acid.
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Barium Salt Formation : Barium hydroxide is added to the acidic solution, forming the insoluble barium salt, which is collected via centrifugation.
Table 1: Key Parameters for Microbial Biosynthesis
| Parameter | Optimal Value | Source |
|---|---|---|
| Fermentation pH | 7.0–7.5 | |
| Barium Hydroxide Concentration | 0.5–1.0 M | |
| Yield | 60–70% (crude) |
Chemical Synthesis Routes
Chemical synthesis offers an alternative to microbial methods, particularly for large-scale production. The disodium salt of prephenic acid has been synthesized via total chemical routes, which can be adapted for barium salt preparation.
Total Synthesis from Aromatic Precursors
The Danishevsky synthesis involves a multi-step route starting with shikimic acid derivatives:
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Protection of Hydroxyl Groups : Shikimic acid is treated with benzyl chloride to protect hydroxyl groups.
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Oxidative Cleavage : Ozone-mediated cleavage of the cyclohexene ring generates a diketone intermediate.
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Condensation with Pyruvate : The diketone reacts with pyruvic acid in the presence of barium carbonate, forming prephenic acid.
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Salt Formation : Excess barium hydroxide is added to precipitate the barium salt.
Direct Neutralization of Prephenic Acid
Prephenic acid (free acid) can be directly neutralized with barium hydroxide:
-
Reaction Conditions :
Purification and Isolation Techniques
Crude prephenic acid barium salt requires purification to meet the ≥75% purity threshold.
Recrystallization
Ion-Exchange Chromatography
Barium ions are exchanged with potassium ions using sulfuric acid, followed by neutralization with KOH to form the potassium salt. The barium salt is regenerated by treating the potassium salt with BaCl₂.
Hypercarb Column Chromatography
Table 2: Comparative Purification Efficiency
| Method | Purity Achieved | Time (Hours) | Source |
|---|---|---|---|
| Recrystallization | 75–80% | 24 | |
| Ion-Exchange | 85–90% | 48 | |
| Hypercarb Chromatography | >95% | 12 |
Analytical Validation
Structural Confirmation
Chemical Reactions Analysis
Types of Reactions: Prephenic acid barium salt undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the conditions.
Reduction: Reduction reactions can convert it into other derivatives.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution Reagents: Halogens and other electrophiles are used in substitution reactions.
Major Products: The major products formed from these reactions include phenylpyruvic acid and 4-hydroxyphenylpyruvic acid, which are precursors to phenylalanine and tyrosine, respectively .
Scientific Research Applications
Overview
Prephenic acid barium salt, with the molecular formula CHOBa, is a significant compound in biochemical research, particularly in the study of aromatic amino acid biosynthesis. It serves as an intermediate in the shikimate pathway, which is crucial for the production of phenylalanine and tyrosine in various organisms. This article explores its applications across different scientific domains, supported by data tables and case studies.
Scientific Research Applications
Prephenic acid barium salt has diverse applications in various fields of scientific research:
- Chemistry : It is employed as an intermediate in synthesizing aromatic amino acids and other organic compounds.
- Biology : The compound plays a vital role in studying metabolic pathways involving aromatic amino acids, facilitating insights into enzyme functions and interactions.
- Medicine : Research investigates its inhibitory effects on specific enzymes, such as prephenate dehydrogenase, which is essential for fatty acid synthesis.
- Industry : It is utilized in producing biochemicals and pharmaceuticals, emphasizing its industrial significance.
Target Pathways
Prephenic acid barium salt primarily targets the biosynthesis pathways of aromatic amino acids. It acts as a substrate for key enzymes such as:
- Prephenate Dehydratase : Catalyzes the conversion of prephenic acid into phenylpyruvate.
- Prephenate Dehydrogenase : Converts prephenic acid into 4-hydroxyphenylpyruvate.
These enzymatic reactions are critical for regulating the synthesis of aromatic amino acids, which serve as precursors for various secondary metabolites.
Molecular Mechanism
The compound interacts with enzymes by binding to their active sites, leading to conformational changes that enable catalytic activity. This binding is essential for regulating the synthesis of aromatic amino acids, influencing cellular processes and metabolic pathways.
-
Inhibition of Enzymatic Activity :
A study highlighted the potential of prephenic acid barium salt to inhibit prephenate dehydrogenase in Streptococcus mutans, a bacterium associated with dental caries. The inhibition of this enzyme could lead to reduced pathogenicity by impairing the organism's ability to synthesize essential amino acids necessary for growth and biofilm formation . -
Metabolic Pathway Analysis :
Research involving Escherichia coli demonstrated how prephenic acid barium salt affects metabolic pathways related to aromatic amino acids. The compound's role in modulating gene expression and influencing cellular metabolism was observed, indicating its potential utility in metabolic engineering . -
Biochemical Reaction Studies :
Investigations into the shikimate pathway revealed that prephenic acid barium salt serves as a critical substrate for several enzymes involved in aromatic amino acid biosynthesis. These studies provide insights into how alterations in this pathway can impact overall cellular function and metabolism .
Mechanism of Action
Prephenic acid barium salt functions as a chelating agent, binding to metal ions within the body and impeding their interaction with other molecules . It also acts as an intermediate in the biosynthesis of aromatic amino acids, participating in the shikimate pathway. The compound is converted into phenylpyruvic acid and 4-hydroxyphenylpyruvic acid through enzymatic reactions involving chorismate mutase, prephenate dehydratase, and prephenate dehydrogenase .
Comparison with Similar Compounds
Research Findings and Industrial Relevance
- Enzymatic Studies : Prephenic acid barium salt is pivotal in quantifying prephenate dehydrogenase (PDH) activity via NADH fluorescence assays .
- Synthetic Biology: Used to engineer microbial strains for overproducing aromatic amino acids .
- Comparative Limitations : Unlike phosphoglycerates, prephenic acid’s instability limits its use in long-term industrial processes unless stabilized .
Q & A
Q. What are the established protocols for preparing prephenic acid barium salt solutions in enzymatic studies?
Prephenic acid barium salt is typically dissolved in buffered solutions (e.g., 50 mM HEPES, pH 7.0) containing ionic stabilizers like K2SO4. After dissolution, insoluble BaSO4 precipitates are removed via centrifugation (15,000g, 5 min, 4°C), and the supernatant is snap-frozen for storage at −80°C to prevent degradation . Ensure proper desalting or dialysis if downstream applications require low ionic strength.
Q. How can researchers verify the purity of prephenic acid barium salt (≥75%) in biochemical assays?
Purity assessment involves chromatographic methods (e.g., HPLC or LC-MS) to quantify residual impurities. For example, NMR can confirm structural integrity by identifying characteristic peaks (e.g., aromatic protons from the cyclohexadienyl moiety). Cross-validate results with enzymatic activity assays, as functional validation ensures biological relevance .
Q. What role does prephenic acid barium salt play in aromatic amino acid biosynthesis pathways?
Prephenate is a key intermediate in the shikimate pathway, serving as a precursor for L-phenylalanine and L-tyrosine. In Bacillus subtilis, it is enzymatically converted to phenylpyruvate or hydroxyphenylpyruvate via prephenate dehydratase or dehydrogenase, respectively . Pathway studies often use isotopic labeling (e.g., <sup>13</sup>C-glucose) to trace carbon flux .
Advanced Research Questions
Q. How can experimental designs address instability challenges of prephenic acid in aqueous solutions?
Prephenic acid’s free form is acid-labile and prone to decomposition. Using its barium salt enhances stability, but researchers must avoid acidic conditions (pH < 6) and minimize freeze-thaw cycles. For long-term storage, lyophilization in neutral buffers (e.g., Tris-HCl) with cryoprotectants (e.g., glycerol) is recommended . Real-time stability assays (e.g., UV-Vis monitoring at 260 nm) can track degradation kinetics.
Q. What methodological strategies resolve contradictions in kinetic data for prephenate-utilizing enzymes?
Discrepancies in enzyme kinetics (e.g., Km or Vmax) may arise from variations in prephenate purity or assay conditions. Standardize protocols by:
Q. How can researchers optimize prephenate utilization in multi-enzyme cascades for synthetic biology applications?
Co-immobilize enzymes (e.g., chorismate mutase and prephenate dehydratase) on solid supports (e.g., silica nanoparticles) to enhance catalytic efficiency. Monitor intermediate accumulation via LC-MS and adjust enzyme ratios to minimize bottlenecks. For in vivo systems, use transcriptional feedback controls (e.g., TyrR regulators in E. coli) to balance pathway flux .
Q. What analytical approaches distinguish barium-specific interference in metal-sensitive assays?
Barium ions can inhibit metalloenzymes or chelate cofactors. To mitigate interference:
- Replace barium salts with sodium or potassium derivatives if compatible.
- Include EDTA (1–5 mM) in assays to chelate residual Ba<sup>2+</sup>.
- Use atomic absorption spectroscopy (AAS) to quantify residual barium in reaction mixtures .
Data Reporting and Reproducibility
Q. What metadata are critical for reporting prephenic acid barium salt usage in publications?
Include:
Q. How should researchers address batch-to-batch variability in prephenate salt preparations?
Perform batch validation via:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
